![molecular formula C25H25N3O5S B2960389 N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)butanamide CAS No. 922036-74-6](/img/structure/B2960389.png)

N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

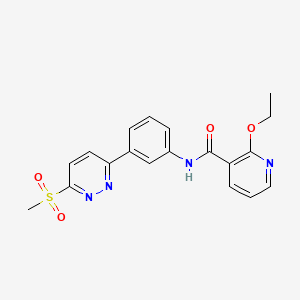

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . It has potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring containing one nitrogen atom and one oxygen atom . The compound also contains sulfonyl and amide functional groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 465.52 and a molecular formula of C24H23N3O5S . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Angiotensin II Antagonism

One significant application of related compounds involves the development of angiotensin II antagonists. These compounds, particularly triazolinone-based sulfonamide derivatives, exhibit high affinity for the AT1 receptor subtype and enhanced AT2 potency. They demonstrate substantial in vivo properties, indicating their potential as dual AT1/AT2 receptor antagonists with applications in treating conditions like hypertension (W. Ashton et al., 1994).

Synthesis of Nitrogen Heterocycles

Another area of application is in the synthesis of nitrogen heterocycles, where lithiated β-aminoalkyl sulfones serve as mono and dinucleophiles. This approach facilitates the preparation of compounds like capsazepine, indicating the versatility of related chemical structures in synthesizing biologically active molecules (D. A. Alonso et al., 1997).

Binding Studies

Research has also been conducted on the binding properties of related sulfonamide derivatives. For instance, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide has been used as a fluorescent probe to study the binding of certain compounds to proteins like bovine serum albumin. This work provides insights into the hydrophobic nature of these interactions, potentially guiding the design of drug delivery systems (H. Jun et al., 1971).

Novel Diuretic and Antihypertensive Agents

Quinazoline derivatives bearing a sulfonyl pharmacophore have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential. These studies underscore the therapeutic potential of compounds with similar structural motifs, highlighting their role in developing new treatments for cardiovascular and metabolic diseases (M. Rahman et al., 2014).

Nonlinear Optical Properties

Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized and their molecular structures analyzed to explore their potential in nonlinear optical (NLO) applications. This research points to the suitability of such compounds for use in photonic and electro-optic technologies, showcasing the broader applicability of these chemical structures beyond medicinal chemistry (A. Almansour et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S/c1-4-5-24(29)26-17-7-10-19(11-8-17)34(31,32)27-18-9-13-22-20(15-18)25(30)28(3)21-14-16(2)6-12-23(21)33-22/h6-15,27H,4-5H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOIDNOUNMXURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine](/img/structure/B2960308.png)

![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)

![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2960320.png)

![Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate](/img/structure/B2960321.png)

![3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2960323.png)

![Potassium;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2960324.png)

![N-(2-chlorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2960328.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2960329.png)